molecular formula C15H17ClN2O2 B2967838 N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide CAS No. 1436111-15-7

N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide

Cat. No.: B2967838
CAS No.: 1436111-15-7
M. Wt: 292.76
InChI Key: MGVISYSJYOQMAC-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyanomethyl group, and a hydroxycyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide typically involves multiple steps, starting with the preparation of the core cyclopentyl structure. The chlorophenyl group and cyanomethyl group are then introduced through specific chemical reactions, such as nucleophilic substitution and cyanation reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and enhance scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be utilized to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological and medicinal applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chlorophenylacetic acid: Similar in having a chlorophenyl group but lacks the cyanomethyl and hydroxycyclopentyl groups.

  • Cyanomethyl-2-(1-hydroxycyclopentyl)acetamide: Similar in having a cyanomethyl and hydroxycyclopentyl group but lacks the chlorophenyl group.

Uniqueness: N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide is unique due to the combination of its chlorophenyl, cyanomethyl, and hydroxycyclopentyl groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-12-5-3-11(4-6-12)13(10-17)18-14(19)9-15(20)7-1-2-8-15/h3-6,13,20H,1-2,7-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVISYSJYOQMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC(C#N)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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